Pyridin-4-yl vs. Pyridin-3-yl Regioisomerism: Impact on FGFR Kinase Binding Affinity
In the pyrazolyl quinoxaline kinase inhibitor series exemplified in patent US 9,464,071, compounds bearing a pyridin-4-yl substituent on the pyrazole ring consistently exhibit higher FGFR1 inhibitory potency than their pyridin-3-yl regioisomers. For selected analog pairs, the 4-pyridyl orientation provides an approximately 5- to 15-fold improvement in IC₅₀ [1]. While the exact IC₅₀ for CAS 2034354-12-4 is not publicly disclosed as a single data point, the patent establishes that the pyridin-4-yl vector favors the ATP-binding site of FGFR kinases, making it the preferred regioisomer for FGFR-targeted programs.
| Evidence Dimension | FGFR1 inhibitory activity (IC₅₀) dependent on pyridinyl regioisomerism |
|---|---|
| Target Compound Data | Not publicly disclosed as a single isolated value; patent family establishes pyridin-4-yl as the favored orientation for FGFR1 binding |
| Comparator Or Baseline | Pyridin-3-yl analogs: 5- to 15-fold higher IC₅₀ values relative to corresponding pyridin-4-yl analogs in representative pairs (US 9,464,071 B2, Example tables) |
| Quantified Difference | Approximately 5- to 15-fold improvement in IC₅₀ for pyridin-4-yl over pyridin-3-yl orientation in structurally matched comparator pairs |
| Conditions | FGFR1 enzymatic kinase assay; patent US 9,464,071 B2 (no specific cell-line data for this exact compound) |
Why This Matters
For procurement decisions, the pyridin-4-yl regioisomer is the only option supported by structure-activity evidence for optimal FGFR kinase engagement; substituting with the commercially available pyridin-3-yl isomer (e.g., CAS 2034354-13-5) would predictably compromise target potency.
- [1] Berdini V, Saxty G, Angibaud P-R, et al. Pyrazolyl quinoxaline kinase inhibitors. US Patent 9,464,071 B2. 2016-10-11. Representative FGFR1 IC₅₀ data for 4-pyridyl vs. 3-pyridyl analogs. View Source
